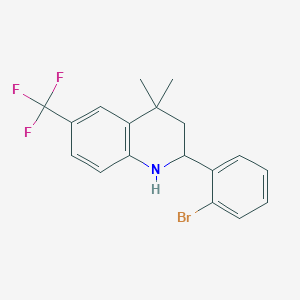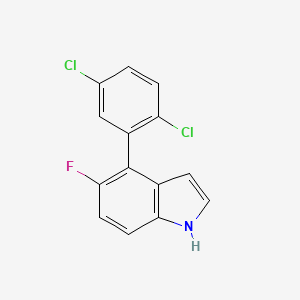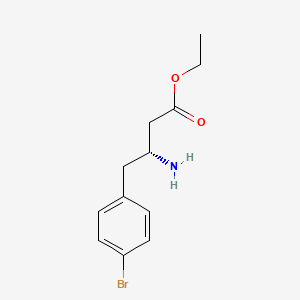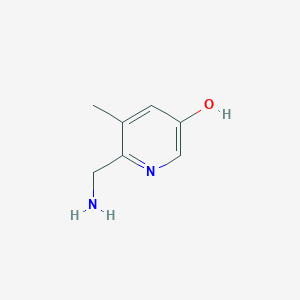![molecular formula C11H12BrIO2 B13086614 3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
3-[(2-Bromophenyl)methoxy]-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2. It is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the bromophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromophenyl)methoxy]-4-iodooxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxolane derivatives or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce different oxolane compounds with altered functional groups.
Aplicaciones Científicas De Investigación
3-[(2-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The bromophenyl and iodooxolane groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
- 3-[(2-Methylphenyl)methoxy]-4-iodooxolane
Uniqueness
3-[(2-Bromophenyl)methoxy]-4-iodooxolane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C11H12BrIO2 |
|---|---|
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
3-[(2-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clave InChI |
YUCZKGIOENTBNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)I)OCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)



![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)



